molecular formula C19H17FN2O2S B2501635 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate CAS No. 953221-36-8

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

Cat. No.: B2501635
CAS No.: 953221-36-8
M. Wt: 356.42
InChI Key: RCVRKJCPXHMFCO-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a fluorobenzoate group

Scientific Research Applications

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate typically involves the coupling of substituted 2-amino benzothiazoles with 3-fluorobenzoic acid derivatives. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or benzothiazoles.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoate group, in particular, enhances its potential for bioactivity and stability .

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c20-14-6-4-5-13(11-14)18(23)24-15-7-8-16-17(12-15)25-19(21-16)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVRKJCPXHMFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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